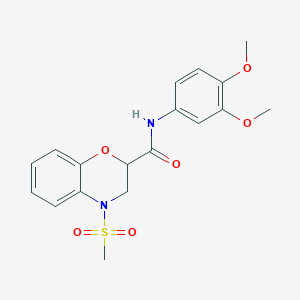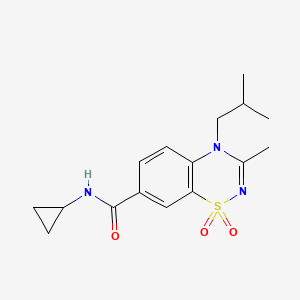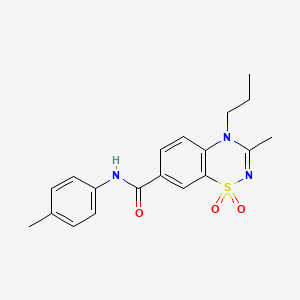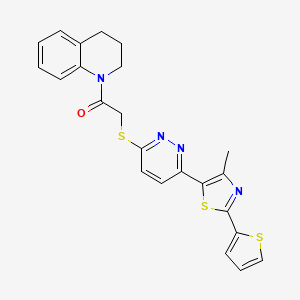![molecular formula C16H19N3OS B11241625 N-((6-phenyl-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)butyramide](/img/structure/B11241625.png)
N-((6-phenyl-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((6-phenyl-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)butyramide is a heterocyclic compound that contains an imidazo[2,1-b]thiazole core.
Preparation Methods
The synthesis of N-((6-phenyl-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)butyramide typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method is the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles under mild conditions. The product is formed upon heating the reagent mixture in benzene for 2-4 hours . Industrial production methods may involve similar synthetic routes but optimized for larger scale production.
Chemical Reactions Analysis
N-((6-phenyl-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)butyramide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imidazo[2,1-b]thiazole ring to more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the imidazo[2,1-b]thiazole ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-((6-phenyl-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)butyramide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use in developing new anticancer drugs.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-((6-phenyl-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)butyramide involves its interaction with specific molecular targets and pathways. The compound’s anticancer activity is believed to be due to its ability to interfere with cell division and induce apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
N-((6-phenyl-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)butyramide can be compared with other similar compounds, such as:
Levamisole: A well-known anthelmintic that also contains an imidazo[2,1-b]thiazole ring.
Imidazo[2,1-b]thiazole derivatives: These compounds have a broad range of pharmaceutical applications, including anticancer, antiviral, and antimicrobial activities.
The uniqueness of this compound lies in its specific substitution pattern and its potential as an anticancer agent .
Properties
Molecular Formula |
C16H19N3OS |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
N-[(6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]butanamide |
InChI |
InChI=1S/C16H19N3OS/c1-2-6-14(20)17-11-13-15(12-7-4-3-5-8-12)18-16-19(13)9-10-21-16/h3-5,7-8H,2,6,9-11H2,1H3,(H,17,20) |
InChI Key |
CGMFFIUURPBWGS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NCC1=C(N=C2N1CCS2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-methyl-4-(methylsulfonyl)-N-[4-(propan-2-yl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11241552.png)


![ethyl 4-{[(1,1-dioxido-4-propyl-4H-1,2,4-benzothiadiazin-7-yl)carbonyl]amino}benzoate](/img/structure/B11241566.png)
![2-[1-hydroxy-11-(2-methoxyphenyl)-3,3-dimethyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-isobutylacetamide](/img/structure/B11241574.png)



![2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11241601.png)

![4-{1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclopentyl}morpholine](/img/structure/B11241612.png)
![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dihydro-2H-chromen-6-yl)ethanone](/img/structure/B11241614.png)
![N-benzyl-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B11241616.png)
